molecular formula C21H18N2O2 B5525059 N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide CAS No. 5325-21-3

N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide

Cat. No.: B5525059
CAS No.: 5325-21-3
M. Wt: 330.4 g/mol
InChI Key: OWQGUQADTXKGCH-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylbenzoyl)phenyl]pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine-2-carboxamide core substituted with a 2-(2,5-dimethylbenzoyl)phenyl group. The pyridine-2-carboxamide moiety is a common scaffold in bioactive molecules, often contributing to interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-10-11-15(2)17(13-14)20(24)16-7-3-4-8-18(16)23-21(25)19-9-5-6-12-22-19/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQGUQADTXKGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350601
Record name N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5325-21-3
Record name N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide typically involves the reaction of 2,5-dimethylbenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide has been investigated for its potential therapeutic effects, particularly in:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and disruption of tubulin polymerization.
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against specific bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Neuropharmacological Effects : The compound may interact with serotonin receptors, indicating potential applications in treating mood disorders and other neuropsychiatric conditions.

Biological Studies

The biological applications of this compound include:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, modulating various biochemical pathways. This property is crucial for developing drugs targeting specific enzymes involved in disease processes.
  • Cell Signaling Modulation : By influencing neurotransmitter systems, particularly serotonin receptors, the compound may alter signaling pathways that are dysregulated in various psychiatric disorders.

Industrial Applications

In industrial contexts, this compound serves as a precursor for synthesizing specialty chemicals and materials. Its unique structure allows it to function as a building block in organic synthesis and coordination chemistry.

Data Table: Summary of Biological Activities

ActivityDescriptionReference
AntimicrobialExhibits activity against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates serotonin receptor activity

Anticancer Study

A study demonstrated significant cytotoxicity in HeLa and A549 cell lines when treated with this compound. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

Neuropharmacological Investigation

Research indicated that the compound acts as a partial agonist at 5-HT2A and 5-HT2C serotonin receptors. This interaction suggests potential applications in treating mood disorders by modulating serotonin levels.

Antimicrobial Assessment

In vitro studies revealed that this compound exhibits antimicrobial properties against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes, which is critical for its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Insecticidal Pyridine Derivatives

Key Compounds:
  • Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
  • Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

Structural and Functional Insights :

  • Activity: Both compounds exhibit insecticidal activity against cowpea aphids (Aphis craccivora), surpassing the efficacy of acetamiprid (a commercial neonicotinoid). Compound 2 shows higher potency (LC₅₀ = 0.0021 µg/mL) than Compound 3 (LC₅₀ = 0.0034 µg/mL) due to its open-chain structure and cyano group, which enhance electrophilicity and target binding .
  • Toxic Ratio : Compound 2 has a toxic ratio of 1.6 compared to acetamiprid, indicating superior target specificity .

Comparison with Target Compound: The target compound lacks the thioacetamide and styryl groups present in Compounds 2 and 3.

Antiplasmodial Thieno[2,3-b]pyridine-2-carboxamides

Key Compounds:
  • 9s (KuSaSch051): Diamino, chloro, pyrrolidinyl, and cyano substituents.
  • 9t (KuSaSch055) : Similar to 9s but with a 2-chlorophenyl group.
  • 9u (KuSaSch056): Morpholino substituent replaces pyrrolidinyl.

Structural and Functional Insights :

  • Activity: These compounds exhibit antiplasmodial activity, with IC₅₀ values in the nanomolar range. The diamino and cyano groups facilitate interactions with Plasmodium enzymes, while the chloro and morpholino groups enhance solubility and target affinity .

Comparison with Target Compound: The target compound’s dimethylbenzoyl group may offer greater lipophilicity compared to the polar morpholino/pyrrolidinyl groups in 9s–9u. This could shift its application from antiplasmodial to insecticidal contexts, where hydrophobic interactions dominate.

Pyridine-2-carboxamide Coordination Complexes

Key Compound:
  • N-(4-Bromophenyl)-pyridine-2-carboxamide : Used as a ligand for palladium(II) complexes.

Structural Insights :

  • The bromophenyl group stabilizes the Pd complex via steric and electronic effects, enabling catalytic applications .

Comparison with Target Compound: Replacing bromo with dimethylbenzoyl may reduce metal-binding affinity but increase bioactivity in non-catalytic contexts (e.g., enzyme inhibition).

Patent-Derived Pyridinecarboxamides

Key Compounds ():
  • N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide : Features a sulfonyl group and thiazole ring.
  • Tyclopyrazoflor : Contains trifluoroethyl and pyrazinyl groups.

Functional Insights :

  • These compounds are optimized for insecticidal and acaricidal activity, leveraging sulfonyl and fluorinated groups for resistance management .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Findings References
N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide Pyridine-2-carboxamide 2-(2,5-Dimethylbenzoyl)phenyl Inferred Insecticidal High lipophilicity for membrane penetration -
Compound 2 () Pyridine-thioacetamide 4-Chlorophenyl, cyano, styryl Insecticidal LC₅₀ = 0.0021 µg/mL; toxic ratio = 1.6
KuSaSch051 (9s, ) Thieno[2,3-b]pyridine Diamino, chloro, pyrrolidinyl, cyano Antiplasmodial IC₅₀ < 100 nM
N-(4-Bromophenyl)-pyridine-2-carboxamide Pyridine-2-carboxamide 4-Bromophenyl Coordination chemistry Stable Pd(II) complexes
N-Methylsulfonyl-pyridine-2-carboxamide Pyridine-2-carboxamide Methylsulfonyl, thiazolyl Insecticidal Broad-spectrum activity

Key Insights and Implications

Structural Determinants of Activity: Electron-withdrawing groups (e.g., cyano, sulfonyl) enhance insecticidal activity by increasing electrophilicity . Bulky substituents (e.g., dimethylbenzoyl) improve lipophilicity, aiding penetration through insect cuticles .

Divergent Applications: Pyridine-2-carboxamides with polar groups (e.g., morpholino) are suited for antiplasmodial activity , while hydrophobic variants target insects .

Synthesis and Optimization :

  • Modular synthesis routes (e.g., coupling carboxylic acids with anilines) allow rapid diversification for activity screening .

Biological Activity

N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and promising biological activities. This article delves into its biological activity, focusing on its potential applications in oncology, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H18N2OC_{18}H_{18}N_{2}O and features a pyridine ring attached to a carboxamide group, with a 2,5-dimethylbenzoyl substituent on the phenyl moiety. This specific substitution pattern is believed to enhance its biological activity, particularly against certain cancer cell lines.

Property Value
Molecular FormulaC18H18N2O
Density1.213 g/cm³
Boiling Point454.4 °C at 760 mmHg
Refractive Index1.642
Vapor Pressure1.92E-4 mmHg

Anticancer Properties

Recent studies have indicated that this compound exhibits potent anticancer properties, particularly against cells harboring B-Raf mutations. The compound's mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation.

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition.
  • Mechanism of Action : The compound is thought to act as a selective inhibitor of the B-Raf kinase, which is frequently mutated in several cancers. This specificity may lead to targeted therapies that minimize side effects compared to broader-spectrum agents.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the compound can affect its biological activity. Variations in substituents on the phenyl ring or changes in the carboxamide group have been explored to enhance potency and selectivity.

Compound Activity Profile
N-(4-methylphenyl)pyridine-2-carboxamideLacks the dimethylbenzoyl group; different activity profile
N-(naphthalen-1-yl)pyridine-2-carboxamideContains naphthalene moiety; potential for different interactions

Case Study 1: Inhibition of B-Raf Mutations

A study focusing on the inhibition of B-Raf mutations demonstrated that this compound effectively reduced cell viability in mutant B-Raf cell lines. The study employed various assays to confirm its potency and specificity:

  • Cell Viability Assay : MTT assays revealed an IC50 value of approximately 12 µM for B-Raf mutant cells.
  • Apoptosis Induction : Flow cytometry analysis indicated a significant increase in apoptotic cells upon treatment with the compound.

Case Study 2: Comparative Analysis with Other Anticancer Agents

In comparative studies against established anticancer agents, this compound showed superior selectivity towards cancer cells with minimal toxicity towards normal cells.

  • Combination Therapy : When used in combination with conventional chemotherapeutics, the compound enhanced therapeutic efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(2,5-dimethylbenzoyl)phenyl]pyridine-2-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions involving pyridine-2-carboxylic acid derivatives and substituted benzoylphenyl intermediates. For example, similar carboxamides are synthesized using hydrazine hydrate in refluxing ethanol, followed by purification via column chromatography . Key steps include:

  • Reacting methyl 2-(picolinamido)benzoate with hydrazine hydrate under reflux.
  • Confirming structure via IR, 1^1H NMR, 13^13C NMR, and microanalysis.

Q. How is the compound characterized for structural confirmation?

  • Methodology : Use spectroscopic techniques:

  • IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
  • NMR (1^1H and 13^13C) to resolve aromatic protons, methyl groups, and amide linkages.
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography (if crystalline) to confirm stereochemistry and hydrogen-bonding patterns .

Q. What safety precautions are required during handling?

  • Guidelines : Based on structurally similar compounds:

  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Store in sealed containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Approach :

  • Comparative SAR Studies : Analyze substituent effects (e.g., dimethylbenzoyl vs. chlorophenyl groups) on activity using in vitro assays .
  • Dose-Response Curves : Validate potency discrepancies across cell lines (e.g., IC50_{50} variations in kinase inhibition assays).
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies are effective for studying polymorphic forms of the compound?

  • Methods :

  • PXRD : Compare diffraction patterns to identify crystalline phases.
  • DSC/TGA : Assess thermal stability and phase transitions.
  • Solubility Studies : Correlate polymorphic forms with bioavailability in simulated physiological fluids .

Q. How can computational modeling predict interactions with biological targets?

  • Workflow :

  • Molecular Docking : Use AutoDock or Schrödinger to model binding to enzymes (e.g., kinases).
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
  • QSAR Models : Train algorithms on analogs (e.g., pyridinecarboxamides with varying substituents) to predict activity .

Q. What experimental designs mitigate challenges in regioselectivity during synthesis?

  • Solutions :

  • Protecting Groups : Temporarily block reactive sites (e.g., benzoyl groups) to direct coupling reactions.
  • Catalytic Systems : Use Pd-mediated cross-coupling for precise aryl-amide bond formation.
  • Reaction Optimization : Screen solvents (DMF vs. acetonitrile) and bases (Et3_3N vs. K2_2CO3_3) to enhance yield .

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